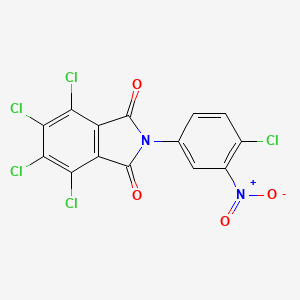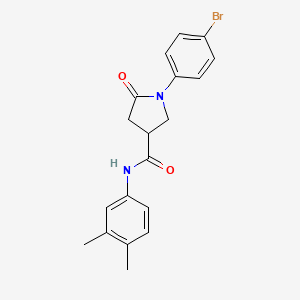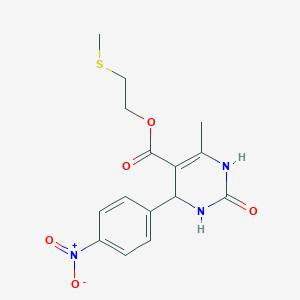![molecular formula C32H16N2O5 B4948712 5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione] CAS No. 95778-83-9](/img/structure/B4948712.png)
5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the isoindole family of compounds and is commonly referred to as ODI or oxydiisoindoline. In
作用机制
The mechanism of action of ODI is not fully understood, but it is believed to interact with DNA and inhibit the activity of topoisomerase II. This results in the accumulation of DNA damage and ultimately leads to cell death. ODI has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ODI has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that ODI has anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. ODI has also been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that ODI has low toxicity and is well-tolerated in mice.
实验室实验的优点和局限性
One of the main advantages of ODI is its versatility as a building block for the synthesis of various compounds. ODI can be easily modified to introduce different functional groups, allowing for the synthesis of compounds with different properties. However, one limitation of ODI is its low solubility in organic solvents, which can make it challenging to work with in some applications.
未来方向
There are several future directions for the study of ODI. One area of interest is the development of new synthetic methods for ODI that are more efficient and scalable. Another area of interest is the exploration of new applications for ODI, such as in the development of new materials for energy storage or in the design of new fluorescent probes for imaging. Additionally, further studies are needed to fully understand the mechanism of action of ODI and to optimize its anticancer activity.
合成方法
The synthesis of ODI involves the reaction between 3-ethynylphenyl isocyanide and phthalic anhydride in the presence of a palladium catalyst. The reaction yields a yellow powder that is purified through column chromatography. The yield of ODI is typically around 40-50%, and the purity is confirmed through NMR and mass spectrometry.
科学研究应用
ODI has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. In organic electronics, ODI has been used as a building block for the synthesis of high-performance n-type semiconductors. In photovoltaics, ODI has been incorporated into the design of organic solar cells, resulting in improved efficiency. In biomedical research, ODI has been studied for its potential as an anticancer agent and as a fluorescent probe for imaging.
属性
IUPAC Name |
2-(3-ethynylphenyl)-5-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N2O5/c1-3-19-7-5-9-21(15-19)33-29(35)25-13-11-23(17-27(25)31(33)37)39-24-12-14-26-28(18-24)32(38)34(30(26)36)22-10-6-8-20(4-2)16-22/h1-2,5-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWFGVSFKKIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367358 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(3-ethynylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95778-83-9 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(3-ethynylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4948640.png)
![1-(2-allylphenoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B4948648.png)

![4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4948667.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-4-pentenamide](/img/structure/B4948688.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4948690.png)
![2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4948692.png)
![N-[4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4948696.png)

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)

![dimethyl 2-{[(3-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948728.png)
![methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4948739.png)

